molecular formula C7H9F3N4O B2367648 (1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide CAS No. 1006354-87-5

(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

Cat. No. B2367648
CAS RN: 1006354-87-5
M. Wt: 222.171
InChI Key: VHUCUWOMIIRBOO-UHFFFAOYSA-N
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Description

(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide, abbreviated as (1Z)-N'-OH-MTPE, is a novel compound that has been investigated for its potential applications in scientific research. This compound has been synthesized and studied for its unique properties, and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Regioselectivity

  • A study on the synthesis of trifluoromethyl-substituted pyrazoles, closely related to (1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide, demonstrated different regioselectivities depending on the reaction media used (Martins et al., 2012).

Bioactivity and Pharmaceutical Potential

  • Research into pyrazole derivatives, including structures similar to the compound , identified antitumor, antifungal, and antibacterial pharmacophore sites, suggesting potential in various medical applications (Titi et al., 2020).

Antimycobacterial Activity

  • Compounds structurally related to this compound were found to have significant in vitro antimycobacterial activity, particularly against Mycobacterium tuberculosis strains (Almeida da Silva et al., 2008).

Anticancer and Anti-HCV Agents

  • Novel derivatives of celecoxib, which share structural motifs with the compound, showed promise as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

Inhibition of Plasmodium falciparum

  • Hydroxy-substituted pyrazole derivatives, similar in structure to the compound, were evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the life cycle of the malaria parasite (Vah et al., 2022).

Cholinesterase Inhibition

  • A study synthesized novel pyrazolyl-pyrimidine hybrids, exploring their potential pharmacological applications, including cholinesterase inhibition, which is relevant for conditions like Alzheimer's disease (Zanatta et al., 2020).

Antifungal Activity

  • A series of 3-substituted 5-hydroxy-5-trifluoromethyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles showed potent in vitro antimicrobial activity, suggesting their potential in developing antifungal treatments (Almeida da Silva et al., 2008).

Pathological Pain Model Effects

  • Pyrazolylbenzenesulfonamides, structurally similar to the compound, demonstrated significant effects in a pathological pain model in mice, indicating potential therapeutic applications for pain management (Lobo et al., 2015).

Antioxidant Activity

  • Coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, highlighting the potential of structurally related compounds in oxidative stress-related applications (Chkirate et al., 2019).

Safety and Hazards

The safety data sheet for “1-Methyl-3-trifluoromethyl-1H-pyrazole” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4O/c1-4-2-5(7(8,9)10)12-14(4)3-6(11)13-15/h2,15H,3H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUCUWOMIIRBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=NO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C/C(=N/O)/N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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